N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide
Description
The compound N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide features a tetrazole core substituted with a 4-chlorophenyl group at the N1 position. A methylene bridge connects the tetrazole to a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-15-9-3-12(4-10-15)17(24)19-11-16-20-21-22-23(16)14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZKDSXVPQAPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle Variations
Tetrazole vs. Triazole Derivatives
- Target Compound : The tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) is more electron-deficient and acidic (pKa ~4.5–5.0) compared to triazoles, influencing solubility and binding interactions.
- Compound d24 () : Contains a 1,2,3-triazole ring substituted with a purine-derived acetamide. Triazoles (pKa ~8–10) are less acidic, which may alter pharmacokinetic properties or target engagement .
Substituent Effects on the Amide Group
Conversely, the cyclohexylacetamide in introduces significant steric bulk, which might limit solubility but improve target selectivity .
Key Findings and Implications
Structural Flexibility : The tetrazole core allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties.
Activity Gaps : While antitumor and pesticidal activities are observed in triazole analogs, the target compound’s biological profile remains uncharacterized.
Design Recommendations :
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) could enhance target engagement.
- Comparative crystallographic studies (using tools like SHELX ) may elucidate binding modes.
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, synthesis, and related research findings.
Structural Overview
The compound consists of a tetrazole ring linked to a 4-ethoxybenzamide moiety through a methyl group. The presence of the 4-chlorophenyl substituent on the tetrazole enhances its biological activity. The molecular formula is with a molecular weight of approximately 445.9 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar tetrazole and sulfonamide structures exhibit significant antimicrobial activities. For example, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-benzenesulfonamide has shown effectiveness against various bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The tetrazole ring is recognized for its anticancer properties. Compounds containing this structure have been reported to inhibit tumor growth in various cancer models. For instance, studies have demonstrated that derivatives of tetrazole can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease, where increased levels of acetylcholine are desired to enhance cognitive function.
Synthesis
The synthesis of this compound typically involves several synthetic steps:
- Formation of the Tetrazole Ring : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine derivatives under acidic conditions to form the tetrazole.
- Coupling Reaction : The tetrazole is then reacted with 4-ethoxybenzoic acid in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
- Purification : The final compound is purified using crystallization or chromatography techniques to obtain a high-purity product suitable for biological testing.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted the efficacy of tetrazole derivatives in inhibiting cancer cell proliferation. This compound was found to reduce cell viability in human breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
